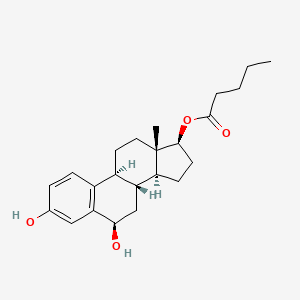
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6: is a deuterated derivative of a compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazolyl group attached to an ethanol backbone. The deuterium atoms in the compound are used to study metabolic pathways and mechanisms of action due to their stability and distinguishable mass from hydrogen.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazolyl or dichlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry:
Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Analytical Chemistry: Employed in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology:
Metabolic Studies: Utilized in metabolic studies to understand the metabolism of drugs and other compounds.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Explored for its potential therapeutic applications in drug development.
Industry:
Chemical Manufacturing: Employed in the manufacturing of other chemical compounds and intermediates.
Quality Control: Used in quality control processes to ensure the purity and consistency of products.
作用機序
The mechanism of action of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological processes and pathways, leading to the desired therapeutic or research outcomes.
類似化合物との比較
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: The non-deuterated version of the compound.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanone: A ketone derivative with similar structural features.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethane: A saturated hydrocarbon derivative.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 unique, as it allows for the study of metabolic pathways and mechanisms with greater precision.
Stability: The deuterated compound is more stable and less prone to metabolic degradation compared to its non-deuterated counterpart.
特性
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-(2,4,5-trideuterioimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i3D,4D,6D2,7D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-ZAUIHBLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/new.no-structure.jpg)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)






![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)


